molecular formula C15H14N2O2 B7681638 (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone

Cat. No. B7681638
M. Wt: 254.28 g/mol
InChI Key: FIMLAPYZTQRTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.

Mechanism of Action

The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. Activation of the KOR has been shown to produce aversive and dysphoric effects, such as anxiety, depression, and dysphoria. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is a selective antagonist of the KOR, which means that it blocks the effects of KOR activation. By blocking the KOR, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is thought to reduce the negative effects of stress and dysphoria, while enhancing the positive effects of other neurotransmitter systems.
Biochemical and Physiological Effects:
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal studies, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to reduce stress-induced behaviors, such as immobility in the forced swim test and anxiety-like behavior in the elevated plus maze. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have anti-inflammatory effects, which may be relevant to the treatment of certain neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its high selectivity for the KOR, which reduces the risk of off-target effects. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its relatively low potency, which may limit its efficacy in certain preclinical models. Additionally, the effects of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may be influenced by individual differences in genetic and environmental factors, which may complicate the interpretation of preclinical data.

Future Directions

There are several future directions for the development of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One potential application is the treatment of depression and anxiety disorders, which are thought to involve dysregulation of the KOR system. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may have potential as a treatment for substance use disorders, such as opioid addiction, which are also thought to involve dysregulation of the KOR system. Another future direction is the development of more potent and selective KOR antagonists, which may have improved efficacy and fewer side effects compared to (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. Finally, further research is needed to better understand the mechanisms underlying the effects of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, as well as the individual differences that may influence its efficacy.

Synthesis Methods

The synthesis of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone involves the reaction of 5-methoxyindole-2-carboxylic acid with 4-bromomethylpyridine in the presence of a base and a coupling agent. The resulting intermediate is then reduced with lithium aluminum hydride to yield (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. The synthesis has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been studied extensively in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. In these studies, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to block the KOR-mediated effects of stress and dysphoria, which are thought to contribute to the pathophysiology of these disorders. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward.

properties

IUPAC Name

(5-methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-13-2-3-14-12(10-13)6-9-17(14)15(18)11-4-7-16-8-5-11/h2-5,7-8,10H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMLAPYZTQRTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone

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